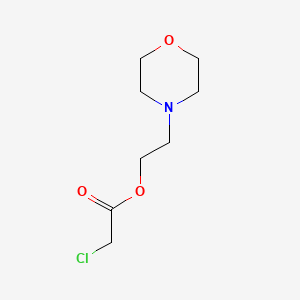

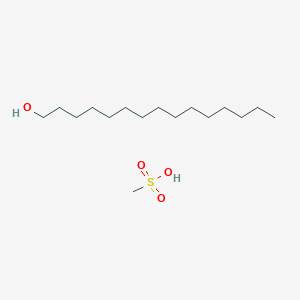

![molecular formula C11H6ClNO B3147603 4-Chlorofuro[3,2-C]quinoline CAS No. 627086-17-3](/img/structure/B3147603.png)

4-Chlorofuro[3,2-C]quinoline

Descripción general

Descripción

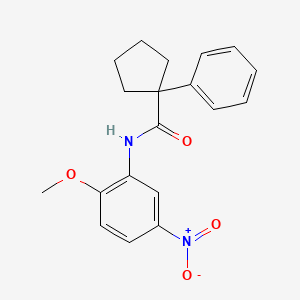

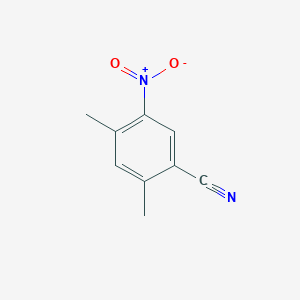

4-Chlorofuro[3,2-C]quinoline is an organic compound derived from quinoline . It contains a total of 20 atoms, including 6 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Chlorine atom . The chemical formula of 4-Chlorofuro[3,2-C]quinoline can be written as: C11H6ClNO .

Synthesis Analysis

Recent advances in the synthesis of 4-quinolone and its analogues have been reported. These include classical synthesis protocol, metal-free reaction protocol, and transition metal-catalyzed reaction procedures . Other methods include activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reaction, Baylis–Hillman reaction, Pd-catalyzed Buchwald–Hartwig amination, intramolecular Houben–Hoesch reaction, tandem acyl transfer – cyclization of o-alkynoylanilines .Molecular Structure Analysis

The 4-Chlorofuro[3,2-C]quinoline molecule contains total 22 bonds; 16 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 Furane, and 1 Pyridine . The molecular weight of 4-Chlorofuro[3,2-C]quinoline is 203.62444 g/mol .Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis

4-Chlorofuro[3,2-C]quinoline contains total 22 bonds; 16 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 Furane, and 1 Pyridine .Aplicaciones Científicas De Investigación

Anticancer Properties

4-Chlorofuro[3,2-C]quinoline exhibits promising anticancer activity. Researchers have investigated its potential as a cytotoxic agent against various cancer cell lines. Mechanistic studies suggest that it interferes with cell division, induces apoptosis, and inhibits tumor growth. Further exploration of its specific targets and synergistic effects with other compounds is warranted .

Antioxidant Activity

This compound demonstrates antioxidant properties, scavenging free radicals and protecting cells from oxidative stress. Its unique structural features contribute to its ability to neutralize reactive oxygen species (ROS). Researchers are keen on understanding its mechanisms and potential applications in preventing oxidative damage-related diseases .

Anti-Inflammatory Effects

4-Chlorofuro[3,2-C]quinoline may modulate inflammatory pathways. Studies have highlighted its role in suppressing pro-inflammatory cytokines and enzymes. Investigating its impact on chronic inflammatory conditions could lead to novel therapeutic strategies .

Antimalarial Potential

The quinoline scaffold has a rich history in antimalarial drug development. Researchers are exploring 4-Chlorofuro[3,2-C]quinoline as a potential antimalarial agent. Its unique structure may offer advantages over existing drugs, such as reduced resistance development .

Anti-SARS-CoV-2 Activity

Given the ongoing pandemic, scientists are investigating compounds with potential anti-SARS-CoV-2 activity. Preliminary studies suggest that 4-Chlorofuro[3,2-C]quinoline may inhibit viral replication. Further research is needed to validate its efficacy and safety .

Antituberculosis Properties

Quinoline derivatives, including 4-Chlorofuro[3,2-C]quinoline, have shown activity against Mycobacterium tuberculosis. Researchers are exploring their potential as adjunct therapies or alternative treatments for tuberculosis .

Cardiovascular Applications

The quinoline scaffold has been linked to cardiovascular effects. Investigations into the impact of 4-Chlorofuro[3,2-C]quinoline on heart health, vasodilation, and blood pressure regulation are ongoing .

Other Pharmacological Activities

Beyond the mentioned fields, this compound’s pharmacophore may hold surprises. Researchers continue to explore its antibacterial, antifungal, and anticonvulsant properties. Its versatility makes it an exciting candidate for drug discovery .

Mecanismo De Acción

Target of Action

It is known that quinolones, a class of compounds to which 4-chlorofuro[3,2-c]quinoline belongs, are often used as chemotherapeutic agents for a wide spectrum of bacterial infections .

Mode of Action

Quinolones and their derivatives have been shown to have the potential to cure and regulate various acute and chronic diseases, including pain, ischemia, immunomodulation, inflammation, malarial, bacterial infection, fungal infection, hiv, and cancer .

Result of Action

Quinolones and their derivatives have been shown to have the potential to cure and regulate various acute and chronic diseases .

Safety and Hazards

Direcciones Futuras

Currently, quinolones have captured the attention of numerous researchers from various scientific disciplines. In the last two decades, researchers have contributed significantly to the scientific advancements in the pharmaceutical arena that have occurred with title compounds . The investigations and synthesis modifications suggested by researchers promote future synthesis advancements in quinoline and its derivatives as a vital scaffold for pharmaceutical industries .

Propiedades

IUPAC Name |

4-chlorofuro[3,2-c]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO/c12-11-8-5-6-14-10(8)7-3-1-2-4-9(7)13-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKATVWAQFVLLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CO3)C(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorofuro[3,2-C]quinoline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

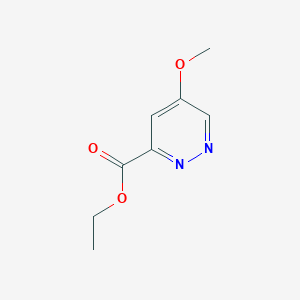

![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B3147542.png)